molecular formula C14H15ClN4OS B5847864 1-(3-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea

1-(3-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B5847864
M. Wt: 322.8 g/mol
InChI Key: VIIGHNARFRWDDF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with a thiadiazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate, which is then treated with a urea derivative to yield the final product. Common reagents used in this synthesis include chlorinating agents, cyclopentyl derivatives, and urea.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
  • 1-(3-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is unique due to its specific structural features, such as the presence of a cyclopentyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-10-6-3-7-11(8-10)16-13(20)17-14-19-18-12(21-14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIGHNARFRWDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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